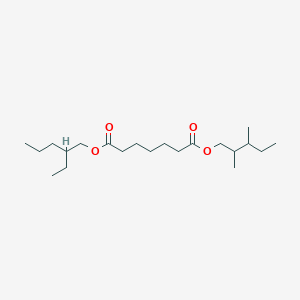

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate

Description

Properties

IUPAC Name |

1-O-(2,3-dimethylpentyl) 7-O-(2-ethylpentyl) heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-6-12-19(8-3)16-25-21(23)14-11-9-10-13-20(22)24-15-18(5)17(4)7-2/h17-19H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSZANJCUXRKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)COC(=O)CCCCCC(=O)OCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872345 | |

| Record name | 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68515-75-3 | |

| Record name | Hexanedioic acid, di-C7-9-branched and linear alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

2,3-Dimethylpentanol

This alcohol can be synthesized via:

- Hydroboration-oxidation of 2,3-dimethylpentene: The alkene precursor 2,3-dimethylpent-2-ene can be converted to the corresponding alcohol by hydroboration with borane reagents followed by oxidation with hydrogen peroxide.

- Reduction of ketones or aldehydes: Selective reduction of branched ketones related to the pentyl skeleton.

2-Ethylpentanol

- Commercially available or prepared by aldol condensation and subsequent reduction steps involving ethyl-substituted pentanal derivatives.

Esterification of Heptanedioic Acid

Heptanedioic acid (pimelic acid) contains two carboxyl groups, allowing for diester formation. The preparation of the mixed diester this compound involves selective esterification of each carboxyl group with a different alcohol.

Activation of Heptanedioic Acid

- Conversion to acid chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form heptanedioyl dichloride.

- Anhydride formation: Alternatively, preparing the anhydride derivative for more controlled esterification.

Esterification Reaction

- Stepwise esterification: First esterifying one carboxyl group with 2-ethylpentanol under controlled stoichiometry and reaction conditions, followed by esterification of the second carboxyl group with 2,3-dimethylpentanol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.

- Solvent: Use of inert solvents like toluene or benzene with azeotropic removal of water to drive the reaction forward.

Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 80–140 °C |

| Reaction time | 5–12 hours |

| Catalyst | Sulfuric acid, p-TsOH (0.1–1%) |

| Solvent | Toluene, benzene |

| Water removal | Continuous azeotropic distillation |

Alternative Preparation Routes

Direct Esterification with Mixed Alcohols

- Using a mixture of 2,3-dimethylpentanol and 2-ethylpentanol in equimolar amounts with heptanedioic acid under acid catalysis to form a statistical mixture of diesters.

- Purification by fractional distillation or chromatography to isolate the desired mixed diester.

Enzymatic Esterification

- Lipase-catalyzed esterification under mild conditions can offer regioselectivity and reduce side reactions.

- Suitable for sensitive branched alcohols and diacid substrates.

Research Findings and Analysis

Although direct studies on this compound are scarce, related research on branched diol and diester synthesis provides insights:

- Oxidation of 2,3-dimethylbutenes to diols: A patented process (US4410743A) describes oxidation of 2,3-dimethylbutenes with oxygen in the presence of water at 80–140 °C and elevated pressures to produce diols with 70–80% selectivity. This can be a precursor step to preparing branched alcohols used in esterification.

- Esterification selectivity: Stepwise esterification with activated acid derivatives improves yield and selectivity of mixed diesters, avoiding formation of symmetrical diesters.

- Reaction optimization: Parameters such as water content, temperature, and catalyst concentration critically affect ester yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Notes/Advantages |

|---|---|---|

| Branched Alcohol Synthesis | Hydroboration-oxidation of alkenes; reduction of ketones | Provides 2,3-dimethylpentanol and 2-ethylpentanol |

| Heptanedioic Acid Activation | Conversion to acid chloride or anhydride | Facilitates esterification |

| Esterification | Acid-catalyzed reaction in inert solvent, azeotropic water removal | Stepwise or mixed alcohol esterification |

| Alternative Enzymatic Method | Lipase-catalyzed esterification | Mild conditions, regioselectivity |

| Oxidation of precursors | Oxygen oxidation of 2,3-dimethylbutenes (for diol synthesis) | High selectivity, patented process |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester can yield alcohols or other reduced products.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

DMPEPH serves as a reagent in organic synthesis and is utilized as a model compound for studying esterification reactions. Its structural features allow researchers to investigate the reactivity of esters and their derivatives.

Biology

Research has indicated potential biological activity for DMPEPH, particularly in enzyme interactions. Studies are ongoing to explore its effects on various biological pathways, including its role as a substrate or inhibitor in enzymatic reactions.

Medicine

DMPEPH is being explored for its potential therapeutic applications, particularly as a drug delivery agent. Its ability to form stable complexes with drugs may enhance the bioavailability and effectiveness of pharmaceutical compounds.

Industry

In industrial applications, DMPEPH is used as:

- Plasticizer: Enhances the flexibility and durability of polymers.

- Lubricant Additive: Improves the performance of lubricants by reducing friction and wear in mechanical systems.

Case Study 1: Use as a Plasticizer

A study demonstrated that incorporating DMPEPH into polyvinyl chloride (PVC) formulations significantly improved flexibility and thermal stability compared to conventional plasticizers. The results indicated enhanced performance under various temperature conditions, making it suitable for outdoor applications.

Research investigating the interactions of DMPEPH with specific enzymes revealed that it could act as an inhibitor in certain biochemical pathways. This finding opens avenues for further exploration of its potential role in drug development.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohols and acids, which may then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate with structurally or functionally related esters, focusing on molecular features, biological activity, and industrial relevance.

Structural and Functional Group Analysis

Notes:

- *Azalomycin F derivatives (e.g., compounds 184 and 185) have macrocyclic lactone cores, distinguishing them from purely aliphatic esters like the target compound .

- The phosphonofluoridate group in 1,4-Dimethylpentyl propylphosphonofluoridate confers higher reactivity and toxicity compared to heptanedioate esters .

Physicochemical Properties

- Lipophilicity: The branched alkyl chains in this compound increase its logP (octanol-water partition coefficient) compared to diethyl heptanedioate, enhancing solubility in nonpolar matrices .

- Stability : Branched esters are less prone to hydrolysis than linear analogs (e.g., diethyl heptanedioate) due to steric hindrance .

- Volatility : The 2,3-dimethylpentyl group likely reduces volatility compared to shorter-chain esters, as seen in safety protocols for handling 2,3-dimethylpentane (requiring enclosed transfer systems to limit vapor exposure) .

Biological Activity

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate (DMPEPH) is an organic compound classified as a diester, characterized by its two ester functional groups. Its molecular formula is C_{18}H_{34}O_{4}, with a molecular weight of approximately 356.54 g/mol. This compound is synthesized from heptanedioic acid and two alcohols: 2,3-dimethylpentanol and 2-ethylpentanol. While it is primarily recognized for its applications in industrial sectors such as plastics and lubricants, its biological activity remains under investigation.

Chemical Structure

The structural formula of DMPEPH can be represented as follows:

This structure indicates the presence of two ester groups, which can influence the compound's reactivity and potential biological effects.

Currently, there is no well-defined mechanism of action for DMPEPH documented in scientific literature. As a diester, it may exhibit biological activities typical of similar compounds, such as acting as a plasticizer or potentially influencing biological pathways through metabolic processes. Diesters are known to undergo hydrolysis and transesterification reactions, which could lead to the release of biologically active metabolites.

Case Studies

- Esters in Biological Systems : A study examining various esters indicated that compounds with similar structures could influence cellular responses by modulating membrane fluidity or acting as precursors to bioactive molecules. However, specific data on DMPEPH is lacking, suggesting a need for further research to elucidate its biological roles.

- Toxicological Assessments : Preliminary assessments indicate that some diesters may possess low toxicity levels; however, comprehensive toxicological profiles for DMPEPH are still required to understand its safety in biological applications.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of DMPEPH, it is useful to compare it with other known diesters:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl phthalate | C_{12}H_{14}O_{4} | Plasticizer; potential endocrine disruptor |

| Dimethyl adipate | C_{10}H_{18}O_{4} | Low toxicity; used in cosmetics |

| Dodecyl benzoate | C_{15}H_{24}O_{2} | Antimicrobial properties |

Q & A

Basic: What are the critical steps for synthesizing 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate with high purity?

Methodological Answer:

The synthesis involves multi-step reactions, including esterification and purification. Key steps include:

- Reagent Selection : Use catalysts like dicyclohexylcarbodiimide (DCC) for ester bond formation, as described in multi-step protocols for structurally similar esters .

- Reaction Optimization : Maintain anhydrous conditions (e.g., using molecular sieves) to minimize hydrolysis by-products. Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical .

- Purification : Employ column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the ester. Confirm purity via HPLC (>98%) and NMR spectroscopy .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm ester linkage integrity and alkyl chain substitution patterns. Compare chemical shifts with analogous esters (e.g., δ 4.0–4.3 ppm for esterified protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. Expect [M+H]⁺ or [M+Na]⁺ adducts .

- HPLC Analysis : Reverse-phase C18 columns with UV detection (210–240 nm) assess purity. Validate with spiked standards to resolve co-eluting impurities .

Advanced: How can factorial design optimize reaction conditions for yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE) : Apply full or fractional factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Use software like Minitab or JMP to model interactions .

- Case Study : For esterification, test 2–3 levels per factor (e.g., 0.5–2.0 mol% catalyst, 50–100°C). Analyze ANOVA results to identify significant factors (p < 0.05) and optimize response surfaces .

- Validation : Replicate optimal conditions in triplicate to confirm reproducibility (±5% yield deviation) .

Advanced: What computational approaches predict reaction pathways for this ester’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies. Software like Gaussian or ORCA identifies favorable pathways (e.g., nucleophilic acyl substitution) .

- Reaction Network Analysis : Tools like Chemoton (ICReDD) map possible intermediates and by-products. Compare simulated barriers (<20 kcal/mol) with experimental yields .

- Machine Learning (ML) : Train models on existing esterification datasets to predict optimal solvents or catalysts (e.g., random forests for non-linear relationships) .

Safety: What protocols mitigate risks during handling and storage?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation. Refer to GHS hazard statements (e.g., H315, H319) .

- Storage : Store under inert gas at –20°C to prevent oxidation. Avoid contact with strong acids/bases to limit ester hydrolysis .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Stability: How do temperature and pH affect this compound’s stability?

Methodological Answer:

- Thermal Stability : Conduct accelerated aging studies (40–80°C for 1–4 weeks). Monitor degradation via HPLC; expect <5% decomposition at 25°C .

- pH Sensitivity : Test stability in buffered solutions (pH 2–12). Hydrolysis rates increase significantly below pH 4 or above pH 10 due to acid/base-catalyzed ester cleavage .

Environmental Impact: How to assess its biodegradation and ecotoxicity?

Methodological Answer:

- OECD 301 Tests : Use ready biodegradability tests (e.g., dissolved organic carbon removal >60% in 28 days) .

- Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. Compare results with structurally similar esters (e.g., EC50 >10 mg/L for low toxicity) .

Data Contradictions: How to resolve discrepancies in analytical results?

Methodological Answer:

- Cross-Validation : Use orthogonal methods (e.g., NMR + IR + MS) to confirm structural assignments. For purity conflicts, compare HPLC with GC-MS .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate measurements. Reject data points with p < 0.05 .

Reactor Design: What factors are critical for scaling up synthesis?

Methodological Answer:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed and baffle design for viscous reaction mixtures .

- Heat Transfer : Jacketed reactors with PID temperature control (±2°C) prevent exothermic runaway .

- Catalyst Recovery : Design continuous-flow systems with immobilized enzymes or heterogeneous catalysts to reduce downstream purification costs .

Surface Interactions: How do material surfaces influence experimental outcomes?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) to quantify ester adsorption on glass vs. PTFE surfaces. Pre-treat surfaces with silanes to minimize interactions .

- Reactivity on Interfaces : Investigate oxidation rates on metal catalysts (e.g., Pd/C) using XPS or AFM to correlate surface morphology with reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.